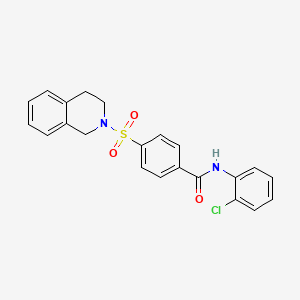
4-((2,4-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The 2,4-dimethoxyphenyl group would likely contribute to the compound’s aromaticity, while the ethylamino and 4-oxobutanoic acid groups could participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 2,4-dimethoxyphenyl group might participate in electrophilic aromatic substitution reactions, while the ethylamino group could act as a nucleophile. The 4-oxobutanoic acid group, being a carboxylic acid, might undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group might make the compound acidic. The compound’s solubility would depend on the balance of its polar (carboxylic acid and amino groups) and nonpolar (2,4-dimethoxyphenyl group) components .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
A study by Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of butanoic acid, including 4-[(2,6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid and 4-[(2,5-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid. This research highlighted the stability of the molecule from hyper-conjugative interactions and charge delocalization. It also identified the potential of these compounds as nonlinear optical materials, indicating significant applications in photonics and laser technology (Vanasundari et al., 2018).
Spectroscopic Analysis for Chemical Characterization
Rahul Raju and colleagues (2015) explored 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid using FT-IR spectroscopy, structural analysis, and computational methods. The study provided insights into the vibrational wavenumbers, molecular structure, and electronic properties of the compound, contributing to a deeper understanding of its chemical behavior (Raju et al., 2015).
Synthesis and Intramolecular Cyclization Studies
Research by Rubtsov and Zalesov (2003) focused on the synthesis and intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids. This study provided valuable information on the chemical reactions and potential pharmaceutical applications of these compounds (Rubtsov & Zalesov, 2003).
Vibrational Spectroscopy and Supramolecular Studies
A study conducted by Fernandes et al. (2017) utilized vibrational spectroscopy to analyze a chloramphenicol derivative, highlighting the significance of non-conventional hydrogen bonds in the molecular structure. This research contributes to the broader understanding of butanoic acid derivatives in the context of molecular interactions and pharmaceutical applications (Fernandes et al., 2017).
Synthesis and Cytotoxic Activity
Deady and team (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a 4-oxobutanoic acid structure. This study evaluated the cytotoxic activities of these compounds, indicating their potential use in cancer research (Deady et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(ethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-15-11(14(18)19)8-13(17)16-10-6-5-9(20-2)7-12(10)21-3/h5-7,11,15H,4,8H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZGBCCSOSRLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)

![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)

![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)
![N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2626400.png)
![4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2626402.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2626406.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid](/img/structure/B2626407.png)
